1,11-Dodecadiyne
Description
Contextualizing Terminal Diynes in Contemporary Organic Chemistry
Terminal diynes, also known as α,ω-diynes, are a class of organic compounds characterized by two alkyne functional groups located at the ends of a carbon chain. In contemporary organic chemistry, these molecules are recognized as important building blocks for the synthesis of more complex structures. semanticscholar.org The reactivity of the terminal triple bonds allows for a variety of chemical transformations, including coupling reactions, cycloadditions, and polymerization. researchgate.netepo.orgrsc.org Symmetrical 1,3-diynes and their derivatives are particularly noted for their applications in the creation of polymers, biologically active molecules, and materials with interesting photochemical properties. semanticscholar.org The development of efficient synthetic methods for diynes, such as the Glaser coupling and its modern variations, has significantly contributed to their accessibility and widespread use in research. semanticscholar.org
Historical Perspectives on 1,11-Dodecadiyne Research Trajectories
The study of diynes has a long history, with the foundational Glaser coupling reaction, which enables the synthesis of 1,3-diynes through the oxidative homocoupling of terminal alkynes, dating back to the 19th century. semanticscholar.org Specific research interest in long-chain terminal diynes like this compound appears to have gained momentum in the latter half of the 20th century, particularly in the field of polymer chemistry. For instance, research from the early 1980s focused on the polymerization of this compound and the characterization of the resulting polymers. molaid.comcapes.gov.bracs.orgosti.gov These early studies investigated the solid-state crosspolymerization of poly(this compound) and the structure of the resulting materials. capes.gov.bracs.orgresearchgate.net This historical work laid the groundwork for later explorations into the applications of this compound in materials science and polymer synthesis.
Significance of this compound as a Molecular Building Block
The significance of this compound as a molecular building block stems from its bifunctional nature, with two reactive terminal alkyne groups. This allows it to act as a linker or precursor in the synthesis of a variety of molecular architectures.
One of the most well-documented applications is in polymer synthesis . This compound can undergo cycloaddition copolymerization with nitriles, such as acetonitrile (B52724), in the presence of a cobaltocene (B1669278) catalyst to produce poly(pyridine)s. researchgate.netepo.orgscribd.comacs.orgchim.it This reaction is sensitive to the length of the methylene (B1212753) chain connecting the two alkyne groups, with this compound being an effective monomer for this type of polymerization. researchgate.netepo.org The resulting poly(pyridine)s can have molecular weights up to 18,000. researchgate.netepo.org Additionally, the dimer of this compound, synthesized via a controlled Glaser coupling reaction, can be polymerized to create a conducting polyfunctional polydiacetylene. osti.gov
Beyond linear polymers, this compound is a precursor for macrocycles . Long-chain α,ω-diynes can react with various molecules in metal-mediated [2+2+2] cycloadditions to form pyridine-containing macrocycles. arkat-usa.orgcolab.ws The flexible eight-carbon methylene chain of this compound allows it to bend and participate in these intramolecular cyclization reactions, forming complex ring structures.
The terminal alkyne groups also allow this compound to function as a linker molecule . While specific examples in coordination chemistry are not extensively detailed in the provided search results, the fundamental reactivity of terminal alkynes makes them suitable for connecting metal centers or other organic moieties in the construction of larger supramolecular structures.
Overview of Key Research Areas Pertaining to this compound
Research involving this compound is primarily concentrated in the field of materials science and polymer chemistry . A significant body of work has explored its use in creating novel polymers with specific properties.
A key research area is the synthesis of poly(pyridine)s through cobalt-catalyzed cycloaddition copolymerization. researchgate.netepo.orgscribd.com Research in this area has investigated the influence of reaction conditions, such as the ratio of monomers and the nature of the nitrile, on the properties of the resulting soluble polymers. researchgate.netepo.org
Another important research focus is on conducting polymers . Studies have detailed the synthesis of the dimer of this compound and its subsequent polymerization to form a conducting polydiacetylene. osti.gov The resulting polymer exhibits electrical conductivity, and research has explored the relationship between its structure and its conductive properties. osti.govorganic-chemistry.org
The synthesis of macrocycles containing pyridine (B92270) units from α,ω-diynes like this compound represents another active area of investigation. arkat-usa.org This research explores the scope and regioselectivity of cobalt-mediated [2+2+2] cycloaddition reactions to create these complex cyclic structures. arkat-usa.org
While not as extensively documented for this compound specifically, the general reactivity of terminal diynes suggests potential applications in areas such as surface modification , where they could be used to form self-assembled monolayers on various substrates, and in the synthesis of complex organic molecules through reactions like enyne metathesis . organic-chemistry.orgbeilstein-journals.orgsigmaaldrich.com
Data Tables
Table 1: Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₂H₁₈ | chemspider.comnist.govnih.govnist.gov |
| Molecular Weight | 162.27 g/mol | chemspider.comnist.govnih.govnist.gov |
| CAS Number | 20521-44-2 | chemspider.comnist.govnih.govnist.gov |
| IUPAC Name | Dodeca-1,11-diyne | chemspider.com |
Table 2: Research on the Polymerization of this compound
| Research Area | Reactants | Catalyst/Conditions | Product | Key Findings | Source(s) |
|---|---|---|---|---|---|
| Cycloaddition Copolymerization | This compound, Acetonitrile | Cobaltocene, Toluene (B28343), 150°C | Poly(pyridine) | Formation of a soluble polymer with a molecular weight up to 18,000. An excess of acetonitrile is needed to prevent diyne trimerization. | researchgate.netepo.orgscribd.com |
| Conducting Polymer Synthesis | Dimer of this compound | γ-irradiation | Conducting Polyfunctional Polydiacetylene | The resulting polymer has a conductivity of 10⁻² Ω⁻¹ cm⁻¹ at room temperature. | osti.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dodeca-1,11-diyne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18/c1-3-5-7-9-11-12-10-8-6-4-2/h1-2H,5-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVJEEGECYXPEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCCCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4066622 | |
| Record name | 1,11-Dodecadiyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4066622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20521-44-2 | |
| Record name | 1,11-Dodecadiyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20521-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,11-Dodecadiyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020521442 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,11-Dodecadiyne | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,11-Dodecadiyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4066622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of 1,11 Dodecadiyne
Established Synthetic Pathways for 1,11-Dodecadiyne
Two primary methods have been historically significant for the synthesis of this compound: the Glaser coupling reaction and the reaction of sodium acetylide with α,ω-dibromoalkanes.
Glaser Coupling Reactions in this compound Synthesis
The Glaser coupling is an oxidative homocoupling reaction of terminal alkynes, which has been utilized in the synthesis of symmetric bisacetylenes like the dimer of this compound. researchgate.netorganic-chemistry.org This reaction is typically catalyzed by a copper(I) salt, such as cuprous chloride, in the presence of an oxidant like oxygen and a base. rsc.org The mechanism involves the formation of a copper acetylide intermediate, which then undergoes oxidative coupling to form the diacetylene. organic-chemistry.org
A related and often more versatile method is the Hay coupling, which employs a soluble copper-N,N,N',N'-tetramethylethylenediamine (TMEDA) complex as the catalyst. organic-chemistry.orgcdnsciencepub.com This modification allows the reaction to be conducted in a wider range of solvents. organic-chemistry.org The kinetics of the Glaser coupling reaction can be controlled to synthesize the dimer of this compound, which can then be used to create semiconducting polymers. researchgate.netosti.gov
Synthesis from Sodium Acetylide and α,ω-Dibromoalkanes
A common and effective method for preparing this compound involves the reaction of sodium acetylide with the corresponding α,ω-dibromoalkane, specifically 1,10-dibromodecane (B1670030). cdnsciencepub.comsigmaaldrich.com This nucleophilic substitution reaction is typically carried out in liquid ammonia. cdnsciencepub.comscribd.com Sodium acetylide can be prepared by reacting acetylene (B1199291) with sodium metal or sodium amide. thieme-connect.degoogle.com The resulting acetylide anion then displaces the bromide ions from 1,10-dibromodecane to form the desired this compound. This method is advantageous for producing linear and polydisperse polymers with high molar masses. cdnsciencepub.com
Alternative and Emerging Synthetic Strategies for this compound Derivatives
Research into the synthesis of this compound and its derivatives continues to evolve, with a focus on creating novel structures and improving reaction efficiency. These strategies often involve the modification of the diyne structure for specific applications.
Emerging strategies focus on creating derivatives for advanced materials. For instance, this compound has been used in nickel(0)-catalyzed double-cycloaddition copolymerization with N-substituted maleimides to form poly(bicyclo[2.2.2]octenes). acs.org Other research has explored the synthesis of polyamides containing diacetylene groups by reacting diacid chlorides of diacetylenic diacids with diamines. dtic.mil
Furthermore, various synthetic strategies are being developed for creating complex organic molecules from diyne precursors. These include iodocarbocyclization reactions and the development of hybrid molecules by combining different pharmacophores. researchgate.netnih.gov The development of new synthetic methodologies is crucial for expanding the applications of this compound derivatives in medicinal chemistry and materials science. mdpi.com
Optimization of Reaction Kinetics and Yields in this compound Production
Optimizing reaction kinetics and yields is a critical aspect of the industrial production of this compound and its polymers. solubilityofthings.com Understanding the factors that influence reaction rates, such as concentration, temperature, and catalysts, is essential for maximizing product output and minimizing by-products. solubilityofthings.commt.com
For instance, in the Glaser coupling, controlling the kinetics is crucial for synthesizing the dimer of this compound. researchgate.netosti.gov The choice of catalyst and reaction conditions significantly impacts the reaction rate and the properties of the resulting polymer. cdnsciencepub.com In the synthesis from sodium acetylide, optimizing the reaction temperature and the molar ratio of reactants can lead to high yields of the desired product. rsc.org For example, a study on a similar transesterification reaction showed that a high yield of 99.5% could be achieved under optimized conditions. rsc.org
The study of reaction kinetics provides valuable insights into reaction mechanisms, allowing for the development of mathematical models to predict product distribution and optimize process parameters for efficient industrial-scale production. mdpi.com
Purification Techniques and Contaminant Mitigation in this compound Synthesis
Purification of this compound and its polymers is essential to achieve the desired material properties. Common purification techniques include distillation, recrystallization, and precipitation. cdnsciencepub.comdtic.mil For example, synthesized this compound is often distilled prior to use to ensure high purity. cdnsciencepub.com Polymers synthesized from this compound can be purified by dissolving them in a suitable solvent like chloroform (B151607) and then precipitating them in a non-solvent such as methanol. tandfonline.com This process helps to remove unreacted monomers and low-molecular-weight oligomers. tandfonline.com
Contaminant mitigation is also a key concern. In reactions catalyzed by copper, residual catalyst can be a significant contaminant. Techniques such as washing with dilute ammonium (B1175870) hydroxide (B78521) solution or using a filtering agent like Hyflo-Supercel can be employed to remove the catalyst. cdnsciencepub.comtandfonline.com In some cases, sonication in an EDTA solution has been shown to be effective in removing residual copper catalyst from surfaces. nih.gov
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of this compound and its derivatives to minimize environmental impact and improve sustainability. researchgate.netmdpi.com These approaches focus on using less hazardous chemicals, reducing waste, and improving energy efficiency. acs.org
One key area of focus is the use of greener solvents. Traditional organic solvents are often hazardous and contribute significantly to chemical waste. The use of alternative solvents like water, supercritical CO2, or bio-based solvents is being explored. mdpi.com Solvent-free reaction conditions, such as mechanochemical grinding, are also being investigated to reduce waste. mdpi.com
The development of more efficient and recyclable catalysts is another important aspect of green chemistry in this field. rsc.org For example, research has focused on developing recyclable polystyrene-supported copper catalysts for the aerobic oxidative homocoupling of terminal alkynes. organic-chemistry.org The goal is to create catalytic systems that are not only efficient but can also be easily separated from the reaction mixture and reused, reducing both cost and environmental impact. rsc.org
Polymerization Dynamics and Mechanisms of 1,11 Dodecadiyne
Solid-State Polymerization of 1,11-Dodecadiyne and Its Dimer
Solid-state polymerization offers a unique pathway to creating highly ordered polymer structures. For diacetylene compounds like this compound, this process is often topochemical, meaning the reaction proceeds with minimal movement of the atoms from their lattice positions. wikipedia.org
Gamma-Radiation Induced Polymerization of this compound
Gamma (γ)-radiation is a potent initiator for the solid-state polymerization of diacetylenes. When crystals of the dimer of this compound are exposed to a ⁶⁰Co γ-ray source, they undergo polymerization. osti.gov This process has been used to obtain macroscopic, polymerized single crystals. osti.gov High-resolution carbon-13 NMR spectroscopy of solid poly(this compound) before and after γ-irradiation has shown that the cross-polymerization reaction results in a conjugated backbone with an acetylenic structure. researchgate.net
The dimer of this compound, synthesized through the Glaser coupling reaction, can be crystallized from a hexane (B92381) solution to form microscopic single crystals. osti.gov These crystals are then subjected to γ-irradiation to induce diacetylene polymerization. osti.gov
UV-Irradiation Driven Polymerization Processes
Ultraviolet (UV) irradiation is another effective method for initiating the polymerization of diacetylenes. wikipedia.orgcdnsciencepub.com The process, known as photopolymerization, relies on the absorption of UV light to trigger the reaction cascade. fudan.edu.cn For polymerization to occur, the diacetylene monomers must be well-aligned, a condition often achieved through self-assembly. The ideal spatial arrangement for topochemical polymerization involves a repeat distance of approximately 5Å and a tilt angle of 45°. wikipedia.org The polymerization is often accompanied by a distinct color change, indicating the formation of an extended π-system. wikipedia.org
Phase Transition Phenomena During Polymerization
The polymerization of the this compound dimer is associated with a distinct phase transition. Electron diffraction studies have revealed the existence of an intermediate structure during the conversion from dimer to polymer, indicating a gradual transformation rather than an abrupt change. osti.gov This transition from monomer to polymer involves a cooperative movement of molecules within the crystal lattice to form the ordered structure of the final polymer. cdnsciencepub.com
Solution-Based Polymerization Approaches
While solid-state polymerization offers excellent structural control, solution-based methods provide an alternative route for synthesizing polymers from this compound. For instance, a cobaltocene (B1669278) catalyst has been used to achieve the cycloaddition copolymerization of this compound with acetonitrile (B52724) in toluene (B28343) at 150 °C. acs.orgresearcher.life This method has successfully produced poly(pyridine)s with molecular weights reaching up to 18,000. acs.orgresearcher.life To obtain a soluble polymer and avoid the formation of diyne trimerization units, an excess of acetonitrile relative to this compound is necessary. acs.orgresearcher.life
Poly(this compound) has demonstrated good solubility in solvents like chloroform (B151607) and methylene (B1212753) chloride at room temperature. cdnsciencepub.com However, it is insoluble in tetrahydrofuran (B95107) and only sparingly soluble in 1,2-dichlorobenzene (B45396) at the same temperature. cdnsciencepub.com
Formation of Polydiacetylene Structures from this compound Monomers
The polymerization of diacetylenes, including this compound, leads to the formation of polydiacetylenes (PDAs), a class of conducting polymers. wikipedia.org This 1,4-topochemical polymerization results in a polymer with a conjugated backbone of alternating double and triple bonds. wikipedia.org The dimer of this compound, upon polymerization, forms sheet-like structures containing parallel polyacetylene and polydiacetylene chains bridged by methylene units. tandfonline.com The resulting polymer exhibits semiconducting properties. tandfonline.comresearchgate.net
Cross-Polymerization of Poly(this compound) Macromonomers
The term "macromonomer" is used to describe the initial polymer of this compound, which possesses the chemical repeat unit {(CH₂)₈-C≡C-C≡C}. dtic.mil This macromonomer can undergo further reaction, termed "cross-polymerization," which is distinct from random crosslinking. dtic.mil This systematic polymerization of the diacetylene units can be initiated by UV, X-ray, or γ-radiation and results in a crystalline structure. dtic.mil
Electron diffraction studies have been conducted on cross-polymerized crystals of poly(this compound). researchgate.net These crystals were prepared by casting thin films of the un-cross-polymerized polymer from a chloroform solution. researchgate.net Subsequent exposure to ⁶⁰Co γ-radiation induced the cross-polymerization. researchgate.net The refined structure of the cross-polymerized material was found to be composed of parallel sheets containing alternating trans polyacetylene and polydiacetylene chains. osti.gov
Table of Research Findings on this compound Polymerization
| Polymerization Method | Monomer/Precursor | Key Findings | Resulting Structure |
|---|---|---|---|
| Gamma-Radiation | Dimer of this compound | Formation of macroscopic single crystals. osti.gov | Parallel sheets of alternating trans polyacetylene and polydiacetylene chains. osti.gov |
| UV-Irradiation | This compound | Requires specific monomer alignment for topochemical polymerization. wikipedia.org | Polydiacetylene with an extended π-system. wikipedia.org |
| Solution-Based (Cobaltocene catalyst) | This compound and acetonitrile | Produces soluble poly(pyridine)s. acs.orgresearcher.life | Poly(pyridine) with a molecular weight up to 18,000. acs.orgresearcher.life |
Table of Chemical Compounds Mentioned
| Compound Name |
|---|
| 1,1,1-trichloro-2,2-bis(p-chlorophenyl)ethane |
| This compound |
| 1,2-dichlorobenzene |
| 1,2-dihexyloxybenzene |
| 1,4-bis(3-quinolyl)-1,3-butadiyne |
| 1,4-phenylenediamine |
| 1,6-bis(diphenylamino)-2,4-hexadiyne |
| 1,6-bishydroxy hexa-2,4-diyne |
| 1,7-octadiyne |
| 1,8-nonadiyne |
| 1,9-decadiyne |
| 2,4-hexadiyne-1,6-diol |
| 2-aminopropane |
| 4-hydroxystilbazole |
| 5,7,17,19-tetracosatetrayne-1,24-diol |
| 5,7,17,19-tetracosatetraynylene bis(N-butoxycarbonylmethyl)carbamate |
| 5,7-dodecadiyne-1,12-diol (B1583964) bis[phenylcarbamate] |
| 6-bromo-5-hexyn-1-ol |
| Acetonitrile |
| Butyl isocyanatoacetate |
| Carbon tetrachloride |
| Chloroform |
| Diiodobutadiyne |
| Methylene chloride |
| n-octyl cyanide |
| p-tolunitrile |
| Pyridine (B92270) |
| Tetrahydrofuran |
| Thionyl chloride |
Mechanism of Conjugated Backbone Formation in this compound Polymers
The polymerization of this compound yields polymers with a conjugated backbone, a feature that is central to their interesting optical and electronic properties. The precise nature of this conjugated system is a subject of detailed study, with investigations focusing on the arrangement of double and triple bonds.
Acetylenic vs. Butatriene Conjugation
The conjugated backbone of polydiacetylenes, including polymers of this compound, can theoretically exist in two primary resonance forms: the acetylenic (ene-yne) structure and the butatriene structure. The ene-yne form consists of alternating double and triple bonds, while the butatriene form is characterized by a sequence of cumulative double bonds.
Solid-state NMR studies have been instrumental in elucidating the true nature of the conjugated backbone. Research on the solid-state crosspolymerization of poly(this compound) has provided insights into this structure. acs.org It has been suggested that the observed chemical shifts in the 13C-NMR spectra of polydiacetylenes could be due to a resonance admixture of both the butatrienic and acetylenic structures. dtic.mil This indicates that the actual structure is likely an intermediate between these two extremes, with the electronic delocalization extending along the polymer chain. dtic.miloup.comresearchgate.net The degree of conjugation can be influenced by factors such as the extent of polymerization and the local environment of the polymer chains. dtic.mil
The transition between these forms, or the predominance of one over the other, can be influenced by external stimuli such as temperature and mechanical stress, leading to the characteristic chromic transitions observed in many polydiacetylenes. researchgate.netresearchgate.netrhhz.net For instance, the blue-to-red color change in some polydiacetylenes is attributed to a conformational change that alters the effective conjugation length of the π-electron system along the backbone. researchgate.net
Kinetic Aspects of this compound Polymerization
The kinetics of this compound polymerization are crucial for understanding the rate of polymer formation and for controlling the final properties of the material. Kinetic studies often involve monitoring the disappearance of the monomer or the appearance of the polymer over time under various conditions.
While specific kinetic data for the homopolymerization of this compound is not extensively detailed in the provided search results, general principles of polymerization kinetics can be applied. The rate of polymerization is typically dependent on the concentration of the monomer and the initiator or catalyst, as well as on the temperature. giulionatta.it For instance, in the synthesis of a dimer of this compound via the Glaser coupling reaction, controlling the kinetics was essential for the successful synthesis. osti.gov
In related systems, such as the anionic polymerization of other diacetylene monomers, the rate of polymerization has been shown to be influenced by the choice of solvent and initiator. mdpi.comnih.gov For example, the polymerization rate of N-Phenylitaconimide was observed to increase as the ionic radius of the counter-cation from the alkali metal tert-butoxide initiator decreased. acs.org Similarly, studies on interpenetrating polymer networks have shown that network interlock can create a sterically hindered environment, leading to increased activation energies and reduced cure rates. kpi.ua
Influence of Reaction Conditions on Polymerization Outcomes
The conditions under which the polymerization of this compound is carried out have a profound impact on the yield, molecular weight, and structure of the resulting polymer. Key parameters include temperature, solvent, and the nature of the catalyst or initiator.
Temperature: Temperature can significantly affect the rate of polymerization and the potential for side reactions. For instance, in the cobaltocene-catalyzed cycloaddition copolymerization of this compound with nitriles, a temperature of 150 °C was used to afford a poly(pyridine). acs.org In other systems, lower temperatures have been used to prevent cross-polymerization, although this can result in lower molecular weight polymers. dtic.mil
Solvent: The choice of solvent can influence the solubility of the monomer and the growing polymer chains, as well as the activity of the catalyst. Studies on the hydroboration of terminal separated diynes have shown that the solvent type has a significant influence on the product yields. rsc.org
Catalyst/Initiator: The catalyst or initiator used is a critical factor in determining the polymerization pathway and the structure of the final polymer. For example, a cobaltocene catalyst was effective in the cycloaddition copolymerization of this compound with nitriles to form poly(pyridines). acs.org In anionic polymerizations, the type of initiator, such as n-butyllithium, and its concentration relative to the monomer are key in controlling the polymerization. mdpi.comnih.gov
The following table summarizes the influence of various reaction conditions on the polymerization of diynes, drawing parallels to what might be expected for this compound.
Table 1: Influence of Reaction Conditions on Diyne Polymerization
| Reaction Condition | Effect on Polymerization |
|---|---|
| Temperature | Affects polymerization rate and can induce side reactions or cross-polymerization. dtic.milacs.org |
| Solvent | Influences product yields and polymer solubility. rsc.org |
| Catalyst/Initiator | Determines the polymerization mechanism and the structure of the resulting polymer. mdpi.comacs.org |
| Monomer/Initiator Ratio | A key parameter for controlling molecular weight in living/controlled polymerizations. mdpi.comd-nb.info |
Strategies for Controlling Polymer Molecular Weight and Polydispersity
Controlling the molecular weight and polydispersity (the breadth of the molecular weight distribution) is essential for tailoring the physical and mechanical properties of polymers. d-nb.infonsf.govnih.gov Several strategies have been developed to achieve this control in polymerization processes, which are applicable to the synthesis of well-defined poly(this compound).
One of the primary approaches is through living polymerization techniques, such as living anionic polymerization. In these systems, the termination and chain transfer reactions are absent, allowing the polymer chains to grow at a constant rate. nsf.gov The molecular weight can be controlled by adjusting the ratio of monomer to initiator concentration. mdpi.comd-nb.info
Another strategy involves the controlled addition of reagents . For instance, the metered addition of an initiator or a chain transfer agent (CTA) during the polymerization can be used to manipulate the molecular weight distribution. nih.govrsc.org This approach has been successfully used in various polymerization methods, including RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization, to produce polymers with a wide range of dispersities. rsc.orgresearchgate.net
Furthermore, catalyst selection and modification can play a role. The activity and selectivity of the catalyst can influence the rate of propagation relative to termination and transfer reactions, thereby affecting the molecular weight and polydispersity of the polymer.
The table below outlines some of the key strategies for controlling polymer molecular characteristics.
Table 2: Strategies for Molecular Weight and Polydispersity Control
| Strategy | Description |
|---|---|
| Living Polymerization | Polymerization technique with no termination or chain transfer, allowing for control of molecular weight by adjusting the monomer-to-initiator ratio. nsf.gov |
| Controlled Reagent Addition | Metered addition of initiator or chain transfer agent to tailor the molecular weight distribution. nih.govrsc.org |
| Catalyst Selection | Choice of catalyst to influence the relative rates of propagation, termination, and chain transfer. |
| Polymer Blending | A physical method to achieve a desired molecular weight distribution by mixing different polymer batches. researchgate.net |
Structural Elucidation of 1,11 Dodecadiyne and Its Polymeric Forms
Spectroscopic Characterization of 1,11-Dodecadiyne and Derivatives
Spectroscopic methods are instrumental in defining the chemical structure and bonding within this compound and its polymers. Nuclear Magnetic Resonance (NMR) has been a particularly powerful tool in these investigations.
Nuclear Magnetic Resonance (NMR) Studies
NMR spectroscopy provides detailed information about the local chemical environment of atomic nuclei, making it invaluable for characterizing the structure of polymers derived from this compound.
High-resolution solid-state Carbon-13 NMR (¹³C NMR) has been employed to study the structure of poly(this compound), particularly after crosspolymerization induced by methods such as γ-irradiation. researchgate.net These studies are crucial for determining the nature of the conjugated backbone that forms during polymerization.
Research has shown that the crosspolymerization of poly(this compound) results in a conjugated backbone with an acetylenic structure, as opposed to a butatriene structure. researchgate.net This was confirmed by analyzing the chemical shifts in the ¹³C NMR spectra before and after γ-irradiation. researchgate.net The solid-state ¹³C NMR spectra of poly(this compound) provide distinct resonance peaks that can be assigned to the different carbon atoms in the polymer structure. For instance, in a related polydiacetylene, poly(4BCMU), the acetylenic carbons of the polymer backbone are observed at specific chemical shifts, which can be compared to those of the monomer.
Table 1: Illustrative ¹³C NMR Chemical Shifts for Polydiacetylene Structures
| Carbon Type | Chemical Shift (ppm) |
| Acetylenic Carbons | ~60-90 |
| Methylene (B1212753) Carbons (adjacent to C≡C) | ~19 |
| Other Methylene Carbons | ~28-32 |
| Carbonyl Carbons (in side chains) | ~170 |
Note: This table provides typical chemical shift ranges for polydiacetylenes and is for illustrative purposes. Actual values for poly(this compound) may vary.
Resolution of Amorphous and Crystalline Contributions via NMR
Solid polymers are often semi-crystalline, containing both ordered (crystalline) and disordered (amorphous) regions. NMR spectroscopy can be used to distinguish and characterize these different phases. researchgate.net The resolution of amorphous and crystalline contributions to the NMR spectra of poly(this compound) has been demonstrated. researchgate.net
The chemical shifts of carbon atoms in the crystalline regions can differ from those in the amorphous regions due to variations in polymer chain conformation and packing. researchgate.netmdpi.com For example, in some polymers, the C4 carbon of the anhydroglucose (B10753087) unit in cellulose (B213188) shows a broad signal for the amorphous domain at approximately 80–85 ppm and a sharper resonance for the crystalline domain at about 85–92 ppm. mdpi.com This difference allows for the quantification of the degree of crystallinity. mdpi.com Techniques such as cross-polarization magic-angle spinning (CP/MAS) are often used, and by modifying the experimental parameters, such as the contact time, it is possible to selectively observe the signals from either the crystalline or amorphous components. researchgate.net
Diffraction-Based Structural Analysis of this compound Polymers
Diffraction techniques, which rely on the scattering of waves from a material, are essential for determining the three-dimensional arrangement of atoms and molecules in a crystalline solid.
Electron Diffraction for Dimer and Polymer Structure
Electron diffraction is a powerful technique for determining the structure of microscopic single crystals. tandfonline.com This method has been applied to study the dimer of this compound as well as its crosspolymerized crystals. tandfonline.comresearchgate.net
The dimer of this compound can be synthesized and crystallized to form microscopic single crystals. tandfonline.com Electron diffraction patterns obtained from these crystals provide the necessary data for a detailed structural analysis. tandfonline.com Similarly, thin films of uncrosspolymerized poly(this compound) can be cast from a solvent like chloroform (B151607), and upon crosspolymerization, these films yield crystals suitable for electron diffraction studies. researchgate.net The orientation of these crystals can be controlled by varying the evaporation rate of the solvent, allowing for a more complete structural determination. researchgate.net
X-ray Diffraction in Polymerized this compound Crystals
X-ray diffraction is a fundamental technique for determining the crystal structure of materials. It has been used to analyze the structure of fully polymerized crystals of this compound, providing a point of comparison with the electron diffraction data from the dimer. tandfonline.com
The polymerization of diacetylene monomers like this compound can be a topochemical reaction, where the crystal structure of the monomer dictates the structure of the resulting polymer. X-ray diffraction studies on the polymerized crystals reveal the lattice parameters and the arrangement of the polymer chains within the crystal. For many polydiacetylenes, the polymerization process maintains a high degree of crystallinity. oup.com X-ray diffraction patterns of the monomer and the resulting polymer can be compared to understand the structural changes that occur during polymerization. oup.com While the polymer peaks may be broader than the monomer peaks, the retention of high crystallinity is often observed. oup.com
Microscopic and Morphological Investigations of Polymerized Dodecadiyne Structures
Microscopic techniques, particularly electron microscopy, have been instrumental in revealing the morphology of polymerized this compound. These investigations show that the polymerized material often possesses a distinct sheet-like or lamellar structure. tandfonline.comresearchgate.net This morphology is a direct result of the organized arrangement of the monomer molecules in the crystal, which guides the polymerization process to form stacks of two-dimensional polymer sheets. tandfonline.comresearchgate.net Electron diffraction studies on microscopic single crystals have been used to analyze the phase transition from the monomer to the fully polymerized crystal. tandfonline.comosti.gov The morphology of these polymers, including the degree of crystallinity, is significantly influenced by the side-groups attached to the polymer backbone. capes.gov.br
Structural Refinement and Unit Cell Determination of Poly(this compound)
Detailed structural analysis using X-ray and electron diffraction has enabled the refinement of the crystal structure and determination of the unit cell of poly(this compound).
Monoclinic Unit Cell and Space Group Analysis
Poly(this compound) has been shown to crystallize in a monoclinic unit cell. osti.govdtic.mil Through electron diffraction studies on crosspolymerized crystals, the space group was identified as P2₁/n. dtic.mil The refinement of the crystal structure was accomplished using dozens of independent reflections from the reciprocal lattice. dtic.mil
Table 1: Unit Cell Parameters for Crosspolymerized Poly(this compound)
| Parameter | Value | Reference |
|---|---|---|
| a | 9.17 Å | dtic.mil |
| b (unique axis) | 12.15 Å | dtic.mil |
| c | 9.92 Å | dtic.mil |
| β | 123.5° | dtic.mil |
This interactive table provides the unit cell dimensions and space group for the crosspolymerized form of poly(this compound).
Sheet-Like Structures in Poly(this compound) and Poly(diacetylene) Chains
The polymerization of this compound and its derivatives leads to the formation of distinctive sheet-like structures. tandfonline.comresearchgate.net These sheets are composed of parallel, fully conjugated poly(diacetylene) chains that are bridged by the methylene units of the original dodecadiyne monomer. tandfonline.comresearchgate.net This architecture results in a layered material where the rigid, conjugated backbones are regularly interspersed with flexible hydrocarbon chains. researchgate.net The term "crosspolymerization" is used to describe the systematic polymerization of the diacetylene units into this crystalline, sheet-like structure, distinguishing it from random crosslinking. dtic.mil
Table 2: Chemical Compounds Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Polydiacetylene |
| Poly(this compound) |
This table lists the chemical compounds discussed in the text.
Theoretical and Computational Studies on 1,11 Dodecadiyne Polymers
Band Structure Calculations for Poly(1,11-Dodecadiyne)
Band structure calculations are fundamental to understanding the electronic properties of periodic systems like polymers. For poly(this compound), these calculations provide insight into its potential as a semiconductor.
Research Findings:
A notable outcome of these calculations is the unusual nature of the band structure. It is suggested that a σ-band acts as the conduction band, while a π-band serves as the valence band. aps.org This implies that thermal excitation leads to the formation of electron-hole pairs consisting of heavy σ-electrons and light π-holes. aps.org The four π bands in the calculated structure are similar in form to those that would be obtained by zone-folding the two π bands of a standard polyacetylene chain. aps.org This is because the Brillouin zone of the polyacetylene-like chain in polymerized this compound is half that of a typical polyacetylene chain. aps.org
The calculated energy gap is in good agreement with experimental data, lending credence to the theoretical models used. aps.org It is also noted that the interchain matrix elements, though often neglected in initial calculations, could further influence the energy gap. aps.org
Interactive Data Table: Calculated Electronic Properties of Poly(this compound)
| Property | Calculated Value | Reference |
| Energy Gap | ~0.36 eV | aps.orgresearchgate.net |
| Conduction Band Type | σ-band | aps.org |
| Valence Band Type | π-band | aps.org |
Quantum Chemical Modeling of Electron Overlap in Conjugated Systems
The electronic properties of poly(this compound) are intrinsically linked to the electron overlap within its conjugated system. wikipedia.orglibretexts.org Quantum chemical modeling provides a lens through which to view this fundamental aspect of its structure.
Research Findings:
Conjugated systems are characterized by a series of connected p-orbitals with delocalized electrons, which generally enhances molecular stability. wikipedia.org This conjugation arises from the overlap of p-orbitals across adjacent σ bonds. wikipedia.org In polymers like poly(this compound), this creates a region of overlapping p-orbitals, allowing for the delocalization of π electrons across the polymer backbone. wikipedia.orglibretexts.org These π electrons are not confined to a single bond or atom but are shared among a group of atoms. wikipedia.org
For effective conjugation, the system must be planar or nearly planar to allow for maximal orbital overlap. wikipedia.org The Hückel approximation is a common method used to determine the energies and shapes of π molecular orbitals in such conjugated systems. libretexts.org This approach focuses on the delocalized p electrons moving within the framework of π-bonds. libretexts.org In the case of 1,3-butadiene, a simple conjugated system, molecular orbital theory shows that the π electrons are placed in bonding molecular orbitals that span across the molecule, accounting for the shorter central C-C bond and the rotational barrier. libretexts.org This delocalization is a key factor in the electronic properties of conjugated polymers.
Simulation of Polymerization Pathways and Intermediate Structures
Understanding the formation of poly(this compound) requires the simulation of its polymerization pathways and the characterization of any intermediate structures.
Research Findings:
While specific simulations for the polymerization of this compound are not extensively detailed in the provided results, general principles of polymerization simulation can be applied. Polymer reaction engineering utilizes mathematical models to describe polymerization processes. mdpi.com These models can be solved using specialized software to predict outcomes like polymerization rate and molecular weight development. mdpi.com For instance, Monte Carlo algorithms have been effectively used to study the effect of initiator feeding policies in semibatch homopolymerizations. mdpi.com
In the context of cross-linked polymers, graph-network-based algorithms have been developed to manage the dynamic changes in force-field parameters as new bonds form. arxiv.org These computational methods often begin by placing monomers in a simulation box and then simulating the reactions between them. arxiv.org The structure of the resulting macromonomer, poly(this compound), and its cross-polymerized product have been determined, indicating the feasibility of such polymerization processes. acs.orgacs.org
Theoretical Prediction of Structure-Conductivity Relationships
A central goal of theoretical studies on conducting polymers is to predict the relationship between their molecular structure and electrical conductivity.
Research Findings:
For poly(this compound), a clear structure-conductivity relationship has been probed using a band theoretical approach. researchgate.net The measured electrical conductivity and its temperature dependence classify the material as a semiconductor. aps.orgresearchgate.net Theoretical calculations support this by predicting an energy gap that aligns with experimental observations. aps.orgresearchgate.netaps.org
The conductivity of conjugated polymers is highly dependent on factors like bond length alternation (BLA). In polyyne, a related linear carbon chain, the BLA is estimated to be about 0.13 Å with a corresponding band gap of about 2.2 eV. researchgate.net The band gap in such systems is not constant and can be tuned by factors like mechanical strain. researchgate.net The degree of electron delocalization, governed by the overlap of p-orbitals in the conjugated system, is a primary determinant of conductivity. wikipedia.orglibretexts.org Theoretical models that accurately capture this delocalization are therefore crucial for predicting the conductive properties of polymers derived from this compound.
Interactive Data Table: Factors Influencing Predicted Conductivity
| Structural/Theoretical Factor | Influence on Conductivity | Reference |
| Energy Gap | Inversely related to intrinsic conductivity | aps.orgresearchgate.net |
| Bond Length Alternation | Affects the magnitude of the band gap | researchgate.net |
| Electron Delocalization | Directly related to charge carrier mobility | wikipedia.orglibretexts.org |
| Interchain Interactions | Can modulate the electronic band structure | aps.org |
Molecular Dynamics and Conformation Studies of this compound Derived Polymers
Molecular dynamics (MD) simulations offer a way to study the conformational dynamics and structural properties of polymer chains in various environments. mdpi.comnih.gov
Research Findings:
While specific MD studies focused solely on poly(this compound) are not detailed, the principles from studies on other polymers are highly relevant. MD simulations can elucidate polymer conformation, diffusion, and interactions with surrounding molecules. mdpi.comnih.gov For example, studies on polyacrylamide-derived polymers have shown how salinity can affect polymer conformation, causing coiling and reducing mobility in solution. mdpi.com
Catalytic Transformations Involving 1,11 Dodecadiyne
Sonogashira Coupling Reactions Utilizing 1,11-Dodecadiyne
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org this compound, with its two terminal alkyne functionalities, can participate in Sonogashira couplings to yield a range of products.
In one example, the alkynylation of a substituted aromatic compound with this compound proceeded smoothly to produce a propargyl alcohol intermediate. nih.gov This was a key step in the synthesis of novel analogues of Annonaceous acetogenins (B1209576), a class of natural products with potential antiproliferative activity. nih.gov The subsequent Sonogashira reaction introduced an aromatic ring, followed by hydrogenation of the diyne moiety to yield the target molecule. nih.gov
The efficiency and selectivity of Sonogashira couplings can be influenced by the choice of catalyst, ligands, and reaction conditions. While traditional systems often employ palladium-phosphine complexes like Pd(PPh₃)₄, newer developments have focused on more efficient and robust catalysts. libretexts.org For instance, bulky and electron-rich ligands can enhance the efficiency of the coupling. libretexts.org
Below is a table summarizing a representative Sonogashira coupling reaction involving a diyne, highlighting the typical components and conditions.
| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Solvent | Product Type | Reference |
| Terminal Alkyne (e.g., 1-Octyne) | Vinyl Halide (e.g., Vinylidene chloride) | Pd(PPh₃)₄ | CuI | n-Butylamine | Toluene (B28343) | 2-Chloro-1-decen-3-yne | nih.gov |
This table illustrates a typical Sonogashira reaction setup. Specific conditions for this compound may vary.
Mechanistic Insights into Catalyzed Transformations
The generally accepted mechanism for the copper-co-catalyzed Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Palladium Cycle:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide to form a Pd(II) intermediate. wikipedia.org
Transmetalation: The Pd(II) species then reacts with a copper acetylide, which is formed in the copper cycle. This step transfers the alkyne group from copper to palladium.
Reductive Elimination: The resulting palladium complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst. wikipedia.org
Copper Cycle:
The terminal alkyne reacts with the Cu(I) salt in the presence of the amine base to form a copper acetylide intermediate.
This copper acetylide then participates in the transmetalation step with the palladium complex.
Recent studies have also explored copper-free Sonogashira reactions, which proceed through a mechanism involving two interconnected Pd(0)/Pd(II) catalytic cycles. wikipedia.org In this case, the alkyne is activated in a second, Pd(II)-mediated cycle. wikipedia.org
Beyond Sonogashira coupling, other catalytic transformations of diynes like this compound include cycloaddition reactions. For instance, cobaltocene (B1669278) catalysts have been shown to effect a cycloaddition copolymerization of this compound with nitriles to afford polypyridines. scribd.comsemanticscholar.org The mechanism of such reactions involves the coordination of the alkyne and nitrile to the cobalt center, followed by cyclization to form the pyridine (B92270) ring.
Development of Novel Catalytic Systems for Diyne Chemistry
Research in the field of diyne chemistry is continuously focused on developing more efficient, selective, and sustainable catalytic systems. A significant area of development is in copper-free Sonogashira couplings to avoid the environmental concerns associated with copper salts. libretexts.org This has led to the design of highly active palladium catalysts, often employing bulky and electron-rich phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. organic-chemistry.orglibretexts.org
Furthermore, heterogeneous catalytic systems are gaining interest due to the ease of catalyst recovery and reuse. mdpi.com These systems often involve immobilizing the active metal catalyst on a solid support. For example, copper(I) has been immobilized on various supports for use in click chemistry, a reaction type related to alkyne transformations. mdpi.com
The development of novel rhodium-based catalytic systems has also expanded the scope of diyne transformations. For example, a rhodium-catalyzed C-H activation and [2+2+1] carbocyclization has been used to synthesize cyclopentadienols from 8-formylquinolines and diynes like 3,9-dodecadiyne (B1329876). snnu.edu.cn
The table below provides examples of recent advancements in catalytic systems applicable to alkyne and diyne chemistry.
| Catalyst Type | Reaction | Key Features | Reference |
| Palladium-N-heterocyclic carbene (NHC) complexes | Copper-free Sonogashira coupling | High efficiency at low catalyst loadings. | organic-chemistry.org |
| Rhodium(III) complexes | C-H activation/Annulation | Enables the synthesis of complex fused ring systems. | snnu.edu.cn |
| Cobaltocene complexes | Cycloaddition copolymerization | Forms polypyridines from diynes and nitriles. | scribd.comsemanticscholar.org |
| Heterogeneous Copper-based catalysts | Azide-Alkyne Cycloaddition | Allows for easy catalyst recovery and reuse, reducing copper contamination. | mdpi.com |
These advancements highlight the ongoing efforts to create more versatile and practical methods for the catalytic transformation of diynes like this compound, opening up new avenues for the synthesis of complex organic molecules and polymers.
Advanced Applications of 1,11 Dodecadiyne Derived Materials
Semiconducting Polymers from 1,11-Dodecadiyne
Polymers derived from this compound are part of a broader class of semiconducting polymers that are of interest for their potential in lightweight and flexible electronic devices. nsf.gov The electronic properties of these polymers, such as conductivity and band gap, can be tailored through chemical modification. wiley-vch.de The incorporation of this compound into polymer backbones can influence these properties.
Temperature Dependence of Electrical Conductivity
The electrical conductivity of semiconducting polymers is generally temperature-dependent. For many semiconducting polymers, the relationship between conductivity (σ) and temperature (T) can be described by an Arrhenius-type equation, indicating a thermally activated process. northwestern.edurwth-aachen.de In these materials, charge transport often occurs via hopping between localized states, and the activation energy (Ea) represents the energy barrier for this process. northwestern.edu
In moderately doped poly(ferrocenylsilane), a type of semiconducting polymer, the conductivity exhibits an exponential temperature dependence with an activation energy of approximately 0.5 eV. northwestern.edu For less ordered or doped materials, the conductivity is lower and the temperature dependence is stronger, while for highly doped, more metallic polymers, the conductivity is higher and less dependent on temperature. researchgate.net The conductivity of semiconducting polymers can be influenced by factors such as doping levels and structural disorder. d-nb.info
Table 1: Temperature Dependence of Electrical Properties in a Doped Semiconducting Polymer
| Doping Time (hours) | Resistivity at 300 K (Ω·cm) | Activation Energy (eV) |
| 2 | 1.2 x 10^5 | 0.50 |
| 4 | 7.5 x 10^4 | 0.45 |
| 24 | 1.8 x 10^3 | 0.8-0.99 |
This table presents data on the resistivity and activation energy of a semiconducting poly(ferrocenylsilane) thin film doped with iodine vapor for different durations. The data illustrates how the electrical properties are dependent on the doping level, which in turn affects the temperature dependence of conductivity. Adapted from northwestern.edu.
Band Gap Determination in Semiconducting Polymers
The band gap (Eg) is a crucial parameter for a semiconductor, as it determines its optical and electronic properties. researchgate.net In semiconducting polymers, the band gap can be estimated from UV-Vis absorption spectra. The onset of absorption corresponds to the energy required to excite an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). For some polymers, the band gap is in the range of 2.6–2.9 eV.
The band gap of conjugated polymers is influenced by several factors, including the length of π-conjugation, the planarity of the polymer chain, and intermolecular interactions. researchgate.net By carefully designing the polymer structure, it is possible to tune the band gap for specific applications. wiley-vch.de
Nonlinear Optical Materials from Polydiacetylene Systems
Polydiacetylenes (PDAs) are a class of polymers known for their significant third-order nonlinear optical (NLO) properties. oup.com These properties arise from the one-dimensional π-conjugated backbone of the polymer. oup.com this compound can be used as a building block in the synthesis of more complex diacetylene monomers that can then be polymerized to form PDAs.
Enhancement of Third-Order Nonlinear Optical Properties
The third-order NLO susceptibility, χ(3), is a measure of a material's NLO response. For PDAs, χ(3) values can be quite large, on the order of 10⁻¹¹ to 10⁻⁹ esu. optica.orgresearchgate.net The enhancement of these properties is a key area of research. One approach to enhance the NLO properties is to increase the density of the π-conjugated PDA chains per unit volume. oup.com This can be achieved by designing ladder-like polymers where two PDA chains are linked together. oup.com
The NLO properties of PDAs can also be enhanced by hybridization with plasmon-generating nanoparticles, such as gold nanoparticles. acs.org The localized surface plasmon resonance (LSPR) from the nanoparticles can couple with the excitons in the PDA, leading to an enhanced NLO response. acs.org Furthermore, the covalent functionalization of polymers with materials like graphite (B72142) phase carbon nitride has been shown to improve NLO performance due to photoinduced electron transfer. frontiersin.org The complex interplay of molecular structure, supramolecular organization, and interaction with other materials provides multiple avenues for enhancing the NLO properties of polydiacetylene systems. frontiersin.org
Table 2: Third-Order Nonlinear Optical Susceptibility of Polydiacetylene Systems
| Material | Measurement Technique | χ(3) (esu) |
| PDA-3BCMU | Absorption Saturation | -2.6 x 10⁻⁹ |
| P3MT | Absorption Saturation | -3.5 x 10⁻¹⁰ |
| PDA-3BCMU | Raman Gain | 5.8 x 10⁻¹⁰ |
| P3MT | Raman Gain | -1.5 x 10⁻¹⁰ |
This table presents the imaginary part of the third-order nonlinear optical susceptibility (Im[χ(3)]) for two different polydiacetylene derivatives, PDA-3BCMU and P3MT, measured by different nonlinear optical processes. The data highlights the significant NLO response of these materials. Adapted from optica.org.
Supramolecular Architectures Incorporating this compound Moieties
Supramolecular chemistry involves the assembly of molecules into larger, organized structures through non-covalent interactions. tue.nl These interactions can include hydrogen bonding, π-stacking, and van der Waals forces. The rigid, linear structure of the this compound moiety can be exploited to direct the formation of well-defined supramolecular architectures. acs.org
The self-assembly of molecules containing this compound moieties can lead to the formation of various nanostructures, such as thin films and fibrils. acs.orgmdpi.com For example, dihydroxy-terminated molecules containing a 5,7-dodecadiyne-1,12-diol (B1583964) backbone have been used to construct multilayered thin films on silica (B1680970) surfaces through a layer-by-layer deposition process. acs.org The formation of these ordered structures is driven by the interplay of different non-covalent interactions. mdpi.comfrontiersin.org The ability to control the self-assembly process opens up possibilities for creating functional materials with tailored properties. rsc.org
This compound as a Precursor in Complex Organic Synthesis
The terminal alkyne groups of this compound are highly reactive and can participate in a variety of chemical transformations, making it a versatile precursor in complex organic synthesis. wikipedia.orgugent.be This includes its use in the construction of macrocycles and other topologically complex molecules. journalspress.com
One notable application of this compound is in the synthesis of macrocycles through cyclization reactions. researchgate.net The long, flexible dodecane (B42187) chain allows for the formation of large rings. For instance, it can be a starting material for creating larger tetrayne diols, which can then be used to synthesize ladder polymers. oup.com The synthesis of macrocycles is an important area of organic chemistry, as these structures are found in many natural products and have applications in areas such as host-guest chemistry and drug delivery. cam.ac.ukchemistryviews.org The ability to use this compound as a building block in a multi-step synthesis provides a powerful tool for accessing a wide range of complex molecular architectures. nih.gov
Synthesis of Annonaceous Acetogenin (B2873293) Analogues
Annonaceous acetogenins (B1209576) are a class of polyketides known for their significant biological activities, including potent antitumor properties. mdpi.com A key strategy in medicinal chemistry involves the synthesis of analogues of these complex natural products to improve their activity, selectivity, and synthetic accessibility.
In the synthesis of novel acetogenin analogues, this compound serves as a crucial precursor for constructing the lipophilic side chain. mdpi.comnih.gov A notable example involves the alkynylation of a core aldehyde intermediate (compound 252 in the referenced study) with this compound, which proceeds smoothly to yield a propargyl alcohol (253). mdpi.comnih.gov This intermediate is then further elaborated through reactions like Sonogashira coupling to introduce an aromatic ring, followed by hydrogenation of the diyne moiety and deprotection steps to yield the final target analogue (242). mdpi.com This synthetic route demonstrates the utility of this compound in creating the specific carbon chain length required for these biologically active analogues. mdpi.com
Polyether Analogue Synthesis
A significant challenge in the therapeutic development of natural Annonaceous acetogenins is their structural complexity, particularly the multi-ring tetrahydrofuran (B95107) (THF) core. mdpi.com Researchers have focused on creating simplified analogues by replacing the bis-THF moiety with more accessible polyether structures, such as ethylene (B1197577) glycol or catechol ethers. mdpi.comnih.gov This approach aims to retain the essential spatial arrangement of oxygen atoms responsible for biological activity while simplifying the synthesis. mdpi.com
In the creation of these polyether analogues, this compound is employed to build the long, lipophilic alkyl chain that is a characteristic feature of acetogenins. mdpi.com The synthesis is often convergent, where a polyether core is prepared separately and then coupled with fragments that form the side chain and the terminal γ-lactone ring. mdpi.com The incorporation of the C12 backbone from this compound is a key step in assembling the full structure of these simplified, yet potent, polyether mimics of natural acetogenins. mdpi.com
Development of Biologically Active Compounds
The primary mode of action for many Annonaceous acetogenins is the inhibition of Complex I (NADH–ubiquinone oxidoreductase) in the mitochondrial electron transport chain. mdpi.comnih.gov This disruption of cellular energy production leads to apoptosis, particularly in cancer cells which have high metabolic demands. mdpi.comnih.gov Synthetic analogues derived from this compound have been developed to harness this cytotoxic potential.
Analogues synthesized using this compound have been tested for their in vitro antiproliferative activity against various human cancer cell lines. mdpi.comnih.gov For instance, a series of analogues (242–246) showed significant growth inhibition. nih.gov The N-methylpyrazole derivative (242), in particular, demonstrated notable cytotoxicity. nih.gov The biological activity of these compounds highlights the success of using this compound as a scaffold component to mimic the natural lipophilic chain, which is crucial for interacting with the mitochondrial target.
| Compound | NCI-H23 (Lung) GI50 (µM) | PC-3 (Prostate) GI50 (µM) | A498 (Kidney) GI50 (µM) | MDA-MB-231 (Breast) GI50 (µM) |
|---|---|---|---|---|
| Analogue 242 | 0.14 | 0.13 | >100 | 0.12 |
| Analogue 243 | 0.09 | 0.09 | 0.11 | 0.09 |
| Analogue 244 | 0.08 | 0.08 | 0.10 | 0.08 |
| Analogue 245 | 0.10 | 0.10 | 0.11 | 0.10 |
| Analogue 246 | 0.09 | 0.09 | 0.10 | 0.09 |
Data sourced from a 2009 study on acetogenin analogues published in Molecules. mdpi.com
Integration of this compound Polymers in Functional Devices
The terminal alkyne groups of this compound make it an excellent monomer for synthesizing novel polymers with unique functional properties. These polymers have potential applications in functional devices, particularly in electronics and optics.
One approach is the cobaltocene-catalyzed cycloaddition copolymerization of this compound with various nitriles (e.g., acetonitrile). acs.orgacs.org This reaction produces poly(pyridine)s, polymers containing pyridine (B92270) rings in their main chain, with molecular weights reaching up to 18,000. acs.orgacs.orgresearcher.life The synthesis of these soluble polymers is a significant achievement, as it opens the door to creating new types of conductive or photoresponsive materials that could be processed for use in electronic devices. researcher.life
Furthermore, this compound can be polymerized to form a "macromonomer," poly(this compound). acs.org This polymer retains reactive diacetylene units along its backbone, which can be subsequently cross-polymerized using UV or γ-radiation. dtic.mil This solid-state polymerization creates a highly ordered, crystalline structure composed of conjugated polydiacetylene sheets. researchgate.net Such materials are of interest for their nonlinear optical properties and potential use in all-optical signal processing. researchgate.netacs.org
Advanced Materials Science Applications
The ability to create highly structured polymers from this compound is a key area of interest in advanced materials science. The polymerization and subsequent cross-polymerization of this compound allow for precise control over the final material's properties.
The macromonomer poly(this compound) can be cast into thin films before being cross-polymerized. This process results in a highly anisotropic structure, where the properties of the material differ depending on the direction of measurement. dtic.mil Such materials are valuable for applications requiring specific directional properties, such as in specialized coatings or composite materials. dtic.mil
Natural Occurrence and Biologically Relevant Contexts of Dodecadiyne Derivatives
Identification of Dodecadiyne Compounds in Natural Extracts
The identification of dodecadiyne structures in natural sources is a result of advanced analytical techniques applied to complex mixtures. While 1,11-dodecadiyne itself is less commonly reported, its isomers and related derivatives have been successfully identified.
A notable example is the identification of 3,9-dodecadiyne (B1329876) in extracts from several plants of the Solanum genus, which is widely used in traditional medicine in Saudi Arabia. ekb.eg Specifically, Gas Chromatography-Mass Spectrometry (GC-MS) analysis of hydro-methanolic extracts identified 3,9-dodecadiyne as a predominant constituent in Solanum schimperianum, Solanum cordatum, and Solanum nigrum. ekb.eg
In a different context, This compound was detected as a volatile flavor compound in broth made from mackerel heads (Scomberomorus commerson), demonstrating that such compounds are not exclusive to the plant kingdom. bibliotekanauki.pl Another study identified this compound as a minor component (0.23%) in the essential oil of an unspecified plant, where it was tested for trypanocidal activity. ijvets.com The broader class of polyacetylenes is frequently found in the essential oils of plants, which points to their ecological roles. doaj.org
Phytochemical Analysis of Plants Containing Dodecadiyne Structures
Phytochemical analysis is crucial for isolating and identifying specific compounds like dodecadiynes from a plant's complex chemical matrix. The process involves extraction followed by chromatographic and spectroscopic analysis.
In the investigation of Solanum species, researchers used hydro-methanolic and hydro-acetonic solutions for extraction. ekb.eg The subsequent analysis of these extracts employed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for polyphenolic compounds and GC-MS for analyzing volatilized phytochemicals. ekb.eg The GC-MS analysis successfully identified 3,9-dodecadiyne alongside a variety of other compounds, indicating a complex phytochemical profile. ekb.eg
| Compound Name | Chemical Class |
|---|---|
| 3,9-Dodecadiyne | Alkyne / Polyacetylene |
| Palmitic acid | Fatty Acid |
| alpha-Tocopherol acetate | Vitamin E Derivative |
| Phenol, 4,4'-isopropylidenedi- | Phenolic Compound |
| Trimethylgallic acid methyl ester | Phenolic Compound |
Biosynthetic Pathways of Dodecadiyne Derivatives in Nature
The biosynthesis of polyacetylenes, including dodecadiyne derivatives, is an extension of fatty acid metabolism. researchgate.net In higher plants, particularly within the Apiaceae and Asteraceae families, these pathways have been studied extensively. mdpi.comoup.com Although the specific pathway for each dodecadiyne is not always fully elucidated, the general route is well-established.
The primary precursor for most plant polyacetylenes is oleic acid , a common C18 unsaturated fatty acid. lth.seunr.edu The key steps are as follows:
Desaturation : The enzyme Fatty Acid Desaturase 2 (FAD2) introduces a second double bond into oleic acid to form linoleic acid . oup.comnih.gov
Acetylenation : A divergent FAD2-like enzyme, acting as an acetylenase, then converts the double bond at the ∆12 position of linoleic acid into a triple bond, yielding the first acetylenic intermediate, crepenynic acid . mdpi.comnih.gov
Further Modification : From crepenynic acid, the pathway diverges significantly. A series of desaturation, oxidation, and sometimes chain-shortening reactions (β-oxidation) lead to the vast structural diversity of polyacetylenes found in nature. mdpi.comlth.se For instance, the formation of C17 polyacetylenes like falcarinol (B191228) involves the removal of one carbon atom from the C18 crepenynic acid precursor. lth.se It is through similar, though less studied, modifications that various dodecadiyne (C12) structures are likely formed.
This biosynthetic machinery is often induced in response to external stressors, such as pathogen attacks, highlighting the role of these compounds in plant defense. biorxiv.org
Role of Dodecadiynes in Natural Product Chemistry
Dodecadiynes and their parent class, polyacetylenes, hold a significant place in natural product chemistry due to their potent biological activities and role in chemical ecology. doaj.orgresearchgate.net Many polyacetylenes are synthesized by plants as defensive chemicals. doaj.orgunr.edu
Phytoalexins and Allelochemicals : A primary role for these compounds is in plant defense. doaj.org They often function as phytoalexins, which are antimicrobial substances synthesized in response to fungal or bacterial infection. biorxiv.org For example, C17 polyacetylenes like falcarinol and falcarindiol (B120969) are well-known for their antifungal properties. lth.se Polyacetylenes can also be allelopathic, affecting the growth of neighboring plants, or act as antifeedants to deter herbivores. doaj.org
Structural Diversity and Drug Discovery : The unique linear structure featuring multiple triple bonds makes polyacetylenes a subject of interest in medicinal chemistry and drug discovery. researchgate.netscirp.org The rigid, rod-like shape conferred by the alkyne groups allows for specific interactions with biological targets. A related class of compounds, the enediynes, which contain a nine- or ten-membered ring with two triple bonds and one double bond, are among the most potent cytotoxic natural products known and have been explored as payloads for antibody-drug conjugates in cancer therapy. oup.com This demonstrates the powerful biological potential held within acetylenic scaffolds, positioning simpler polyynes like dodecadiynes as potential building blocks or lead compounds for synthetic chemistry efforts. openaccessjournals.com
Future Research Directions and Unexplored Avenues for 1,11 Dodecadiyne
Expanding Synthetic Diversity and Sustainable Routes
The future of 1,11-dodecadiyne chemistry is intrinsically linked to the development of a broader range of derivatives and more environmentally benign synthetic methodologies. Research in this area will likely focus on diversifying the molecular scaffolds derived from this diyne while adhering to the principles of green chemistry.
Key research objectives include:
Diversity-Oriented Synthesis: Future work will aim to move beyond simple modifications and utilize this compound as a pluripotent platform for generating diverse molecular frameworks. acs.org This involves leveraging its terminal alkyne functionalities for a variety of coupling and cyclization reactions to create complex cyclic and bicyclic structures. acs.org
Sustainable Catalysis: A major thrust will be the replacement of traditional heavy metal catalysts with more sustainable alternatives. This includes exploring earth-abundant metal catalysts (e.g., iron) and developing non-toxic, halide-free catalyst systems that can operate under milder conditions and be recycled efficiently. rsc.orgresearchgate.net
Photochemical Methods: The use of light to drive chemical reactions offers a green alternative to thermally driven processes. Photochemical grafting of this compound derivatives onto substrates has already been demonstrated, and future research could expand this to a wider range of synthetic transformations, reducing energy consumption and by-product formation. nih.gov
Hydroelementation Reactions: Investigating hydroelementation reactions—the addition of E-H bonds (where E = B, Si, N, P, etc.) across the triple bonds—of this compound can provide access to a variety of functionalized olefins and alkanes. rsc.org Developing selective catalytic systems for these transformations will be crucial for creating valuable synthetic intermediates. rsc.org
Table 1: Future Synthetic Strategies for this compound
| Research Area | Objective | Potential Methodologies | Expected Outcome |
|---|---|---|---|
| Synthetic Diversity | Create a wider array of complex molecules from a simple starting material. | Diversity-oriented synthesis, intramolecular aza-Diels-Alder reactions. acs.orgnih.gov | Libraries of novel compounds for screening in various applications. |
| Sustainable Routes | Reduce the environmental impact of synthesis. | Iron-based catalysts, photochemical grafting, halide-free systems. rsc.orgresearchgate.netnih.gov | Greener, more efficient, and cost-effective production methods. |
| Functionalization | Introduce new functional groups selectively. | Catalytic hydroelementation (hydroboration, hydrosilylation). rsc.org | Versatile intermediates for polymer and materials synthesis. |
Advanced Polymer Architectures and Properties Tuning
The dual alkyne functionality of this compound makes it an ideal monomer for synthesizing a variety of advanced polymer architectures. Future research will focus on creating polymers with precisely controlled structures and tunable properties for high-performance applications.
Complex Polymer Structures: The synthesis of complex architectures like block copolymers, hyperbranched polymers, and polymer networks is a key future direction. researchgate.netnumberanalytics.com For instance, cobalt-catalyzed cycloaddition copolymerization of this compound with various nitriles can yield polypyridines, with the polymer's molecular weight and solubility being controllable factors. scribd.comresearchgate.netsemanticscholar.org Anionic polymerization presents another route to creating strictly linear polymers with reactive side groups. mdpi.com
Properties Tuning: A significant area of exploration will be the tuning of polymer properties by controlling their architecture and through post-polymerization modification. For example, the mechanical and optical properties of polydiacetylenes, formed from the topochemical polymerization of suitable diyne monomers, can be influenced by controlling the polymerization conditions and the structure of the side groups. illinois.eduacs.org Research into how the length of the methylene (B1212753) spacer in α,ω-diynes affects polymerization and final properties will continue to be important. scribd.comacs.org
Stimuli-Responsive Polymers: Developing polymers from this compound that respond to external stimuli (e.g., light, heat, mechanical stress) is a promising avenue. Research on related polydiacetylenes has shown that mechanical stress can induce chromic transitions (color changes), indicating potential for developing new sensor materials. illinois.edu
Table 2: Polymer Architectures from this compound
| Polymer Type | Synthesis Method | Key Features & Potential Applications | Reference |
|---|---|---|---|
| Polypyridines | Cobalt-catalyzed cycloaddition copolymerization with nitriles. | Thermally stable, potentially conductive polymers for electronics. | scribd.comresearchgate.net |
| Polydiacetylenes | Topochemical polymerization (UV/heat). | Conjugated polymers with unique optical and nonlinear optical properties. | illinois.eduacs.org |
| Linear Poly(diethynylbenzene) Copolymers | Anionic copolymerization. | High thermal stability, reactive side groups for further modification. | mdpi.com |
| Hyperbranched Polymers | Step-growth polymerization of ABx monomers. | Unique rheological and solubility properties for coatings and additives. | researchgate.net |
Multi-Functional Materials Development
The development of multi-functional materials, which perform multiple roles within a system, is a major goal in materials science. psu.eduita.es this compound and its derivatives are promising candidates for creating such "smart" materials.
Future research will likely target:
Self-Sensing and Self-Healing Materials: By incorporating this compound-based polymers into composites, it may be possible to create materials that can detect stress or damage through changes in their optical or electrical properties and potentially self-heal. illinois.edupsu.edu
Functional Surfaces: The alkyne groups of this compound are perfect handles for "click" chemistry. This can be exploited to create surfaces with tailored properties. For example, photochemically grafting a protected version of this compound onto a titanium substrate creates a "clickable" platform that can be functionalized with biomolecules to control cell adhesion. nih.gov Future work could expand this to create surfaces with anti-fouling, catalytic, or sensory capabilities. researchgate.net
Materials for Electronics and Photonics: Polydiacetylenes derived from diynes are known for their significant nonlinear optical (NLO) properties. nasa.govacs.org Future research will focus on optimizing these properties by creating novel polymer architectures and hybrid materials, such as polydiacetylene nanotubes hybridized with nanoparticles, for applications in optical switching and data storage. acs.org
Novel Catalytic Systems for Diyne Chemistry
The advancement of diyne chemistry is highly dependent on the discovery of new and improved catalysts. While cobalt and palladium systems are well-established, future research will seek catalysts that offer higher efficiency, selectivity, and sustainability for reactions involving this compound.
Earth-Abundant Metal Catalysis: There is a strong impetus to develop catalytic systems based on iron, copper, and other earth-abundant metals. researchgate.net Iron-catalyzed [2+2+2] cycloaddition reactions of diynes with nitriles or cyanamides at room temperature have been reported, offering a greener alternative to traditional cobalt or nickel catalysts. researchgate.net
Regio- and Stereoselective Catalysis: For many synthetic applications, controlling the regioselectivity (where reactants combine) and stereoselectivity (the 3D arrangement of atoms) is crucial. Future efforts will focus on designing chiral ligands and catalyst systems that can direct the outcome of reactions like cycloadditions and hydroborations of this compound to yield a single desired product. rsc.orgresearchgate.net
Tandem Catalysis: Designing catalytic systems that can perform multiple transformations in a single pot (tandem reactions) can significantly improve synthetic efficiency. A future goal would be to develop catalysts that can, for example, cyclize this compound and then perform a subsequent functionalization step without isolating intermediates.
Polyoxometalate (POM) Catalysts: POMs are robust, tunable metal-oxygen clusters that can act as green catalysts due to their adjustable acidity and redox properties. sciopen.com Their potential for catalyzing the synthesis of N-heterocycles has been demonstrated, and they represent an unexplored class of catalysts for this compound transformations. sciopen.com
Deeper Mechanistic Understanding through Advanced Spectroscopic Techniques
A fundamental understanding of reaction mechanisms is essential for optimizing existing reactions and designing new ones. Future research will employ advanced spectroscopic and computational tools to probe the intricate details of this compound chemistry.
In-Situ Spectroscopy: Techniques like in-situ NMR and IR spectroscopy allow researchers to observe reactions as they happen, providing valuable data on reaction intermediates and kinetics. researchgate.netscribd.com Applying these techniques to cobalt-catalyzed pyridine (B92270) synthesis or iron-catalyzed cycloadditions involving this compound could reveal the nature of the active catalytic species. researchgate.net
Advanced NMR Techniques: Modern NMR methods, such as Dynamic Nuclear Polarization (DNP) enhanced solid-state NMR, can provide unprecedented insight into the structure and dynamics of polymers. acs.org These techniques could be used to study the packing of polymer chains in materials derived from this compound, correlating molecular-level structure with macroscopic properties like charge carrier mobility. acs.org
Computational Modeling: Quantum chemical calculations are powerful tools for investigating reaction pathways and predicting the properties of molecules and materials. smu.edu Future studies will combine experimental work with high-level computations to understand the energetics of reactions like the Bergman cyclization in related enediyne systems and to design new diyne-based structures with specific electronic properties. smu.edursc.org
Biomedical and Pharmaceutical Explorations of Dodecadiyne Structures
While this compound itself is a simple hydrocarbon, its derivatives hold potential in the biomedical and pharmaceutical fields. This is inspired by naturally occurring enediyne compounds, which are known for their potent biological activity. smu.eduresearchgate.net
Synthesis of Bioactive Scaffolds: The rigid framework that can be constructed from this compound could serve as a scaffold for presenting bioactive functional groups in a defined spatial arrangement. Future research could focus on synthesizing derivatives and screening them for therapeutic activity, for example, as G-quadruplex DNA stabilizers for chemotherapeutic applications. bw.edu
Drug Delivery Systems: Polymers and nanoparticles derived from this compound could be engineered as drug delivery vehicles. The ability to functionalize these materials via "click" chemistry provides a route to attach targeting ligands, drugs, and imaging agents.
Biocompatible Surfaces and Implants: As demonstrated by the photochemical grafting of a this compound derivative onto titanium, this chemistry can be used to create biocompatible surfaces. nih.gov Future explorations will involve creating surfaces that can actively promote tissue integration or prevent bacterial biofilm formation by co-immobilizing cell adhesion peptides and anti-fouling molecules like oligo(ethylene glycol). nih.gov
Natural Product Exploration: The identification of related diyne structures, such as 3,9-dodecadiyne (B1329876) and 5,7-dodecadiyne-1,12-diol (B1583964), in plant and seaweed extracts with antioxidant and other biological activities suggests that these compounds may have untapped therapeutic potential. mdpi.commdpi.comekb.eg This provides a rationale for further investigation into the biological roles and potential applications of this compound and its isomers.
Interdisciplinary Research with Materials Science and Nanotechnology
The most exciting future prospects for this compound lie at the intersection of chemistry, materials science, and nanotechnology. scholarspublishers.orgalliedacademies.orglibretexts.org Its unique structure and reactivity make it a valuable component for building the next generation of advanced materials and devices.
Hybrid Nanomaterials: There is vast potential in creating hybrid materials by combining polymers or molecules of this compound with inorganic nanoparticles. For example, hybridizing polydiacetylene nanotubes with gold nanoparticles has been shown to enhance nonlinear optical properties due to plasmonic effects, opening doors for new photonic devices. acs.org
Molecular Electronics: The conjugated systems that can be formed from this compound are of interest for molecular electronics. Research into self-assembled monolayers and single-molecule conductivity could explore the use of this compound derivatives as molecular wires or components in nanoscale circuits.
Advanced Composites: Incorporating polymers derived from this compound into matrices of other materials could lead to advanced composites with enhanced mechanical strength, thermal stability, or new functionalities. mdpi.com The ability of these polymers to graphitize at high temperatures is particularly relevant for creating carbon-carbon composite materials for aerospace applications. mdpi.com
Conclusion and Broader Impact of 1,11 Dodecadiyne Research
Summary of Key Contributions to Chemical Science
The primary contribution of 1,11-dodecadiyne to chemical science lies in its function as a versatile monomer for the synthesis of novel polymers with unique architectures and properties. Its linear structure, featuring terminal alkyne groups, makes it an ideal building block for various polymerization reactions.
One of the most significant applications of this compound is in the synthesis of polydiacetylenes. Researchers have successfully synthesized the dimer of this compound through the Glaser coupling reaction and subsequently polymerized it using gamma radiation to form a conducting polyfunctional polydiacetylene. osti.gov This work demonstrated the potential to create semiconducting polymers from this monomer. researchgate.net The resulting polymer's structure was found to consist of parallel sheets with alternating trans polyacetylene and polydiacetylene chains, a novel finding in polymer structure. osti.gov
Furthermore, this compound has been instrumental in the creation of complex polymer structures, such as ladder polymers. It served as a starting material in a multi-step synthesis to produce a monomer with two butadiyne units, which, upon solid-state polymerization, yielded a highly crystalline ladder polymer composed of two polydiacetylene (PDA) chains linked by methylene (B1212753) chains. oup.com The ability to form such highly ordered, high-crystallinity ladder polymers is a notable advancement in the pursuit of materials with enhanced nonlinear optical properties. oup.com
Beyond homopolymerization, this compound has been used in cycloaddition copolymerization. A cobaltocene (B1669278) catalyst was shown to effectively facilitate the cycloaddition copolymerization of this compound with various nitriles to produce poly(pyridine)s with high molecular weights. acs.org This reaction represents an efficient method for creating poly(pyridine)s from a terminal diyne, expanding the library of accessible polymer structures. acs.org
The study of polymers derived from this compound has also contributed to analytical techniques in polymer science. For instance, solid-state magic-angle carbon-13 NMR has been employed to investigate the solid-state crosspolymerization of poly(this compound), providing valuable insights into the reaction mechanisms and final polymer structure. acs.org
Outlook on the Potential of this compound in Emerging Technologies
The unique polymers synthesized from this compound possess properties that suggest significant potential in various emerging technologies. The research into these materials opens avenues for their application in electronics, optics, and advanced materials.
The most immediate potential lies in the field of conducting polymers and electronics . The polymer formed from the dimer of this compound exhibits electrical conductivity, measured at 10⁻² Ω⁻¹ cm⁻¹ at room temperature. osti.gov This positions it as a semiconducting material. researchgate.net Such materials are foundational to the development of flexible electronics, sensors, and antistatic coatings. Further research into doping and modifying these polymers could enhance their conductivity, making them suitable for a wider range of electronic components.
Another promising area is nonlinear optics . Polydiacetylenes are known for their significant third-order nonlinear optical properties, which are crucial for developing technologies like all-optical switching and optical computing. oup.com The ladder polymers synthesized using this compound as a precursor are particularly promising because they increase the density of the π-conjugated PDA chains, which is expected to enhance these nonlinear effects. oup.com
The versatility of this compound in polymerization could also be leveraged in materials science to create materials with tailored mechanical and thermal properties. For example, incorporating diacetylene units derived from this monomer into polyamides and other engineering plastics has been explored to create materials that can be cross-linked upon heating or irradiation, thereby enhancing their strength and thermal stability. acs.org These processable and cross-linkable polymers could find use in high-performance composites, adhesives, and coatings for aerospace and automotive applications.
Identification of Knowledge Gaps and Future Research Imperatives
Despite its demonstrated utility, there are notable knowledge gaps in the scientific understanding of this compound and its derivatives. Addressing these gaps through focused research is imperative for unlocking its full technological potential.
A primary knowledge gap is the lack of a thorough investigation into the fundamental chemical and physical properties of the monomer itself. cymitquimica.com While some data exists, a comprehensive characterization is needed.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈ | nist.govuni.lu |
| Molecular Weight | 162.27 g/mol | nist.gov |
| CAS Number | 20521-44-2 | cymitquimica.comnist.govchemicalbook.comchemicalbook.com |
| Boiling Point | 99°C at 15 mmHg (20 bar) | chemicalbook.comnist.gov |
| IUPAC Name | dodeca-1,11-diyne | uni.lu |
This interactive table summarizes the known properties of this compound.
Future research should prioritize a systematic study of its reactivity, solubility in various solvents, and detailed spectroscopic characterization (NMR, IR, Raman). nih.gov
The polymerization processes involving this compound warrant further exploration. While cobaltocene-catalyzed copolymerization has been shown to be effective, investigating other catalytic systems could lead to better control over polymer molecular weight, polydispersity, and microstructure. acs.org Exploring its copolymerization with a wider range of monomers could yield novel materials with a broad spectrum of properties.
A significant imperative is to bridge the gap between demonstrated polymer properties and real-world applications . For instance, while the conducting nature of poly(this compound) derivatives is established osti.govresearchgate.net, research is needed to fabricate and test actual electronic devices from these materials. Similarly, the promising nonlinear optical properties of the ladder polymers need to be quantified and tested in optical device prototypes. oup.com
Finally, the pyrolysis of polymers containing diacetylene units, which can lead to ceramic materials like silicon carbide in high yields, presents another research avenue. capes.gov.br Understanding the relationship between the polymer morphology derived from monomers like this compound and the properties of the final ceramic product could be crucial for designing advanced ceramic materials.
Q & A
Q. What protocols mitigate risks when handling this compound in air-sensitive reactions?
- Methodology : Employ Schlenk lines or gloveboxes for synthesis. Monitor oxygen/moisture levels with probes. Include safety data (NFPA ratings, SDS sections) in appendices and conduct hazard operability (HAZOP) assessments pre-experiment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
